Methyl 2-chloro-6-methoxy-1-oxaspiro[2.5]octane-2-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-6-methoxy-1-oxaspiro[2.5]octane-2-carboxylate involves multiple steps, typically starting with the preparation of the spirocyclic core. The reaction conditions often include the use of chlorinating agents and methoxy substituents under controlled temperatures and pressures .
Industrial Production Methods
While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories using standard organic synthesis techniques. The process involves the careful handling of reagents and solvents to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-6-methoxy-1-oxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Methyl 2-chloro-6-methoxy-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-6-methoxy-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of the research .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-chloro-6-propyl-1-oxaspiro[2.5]octane-2-carboxylate: Similar in structure but with a propyl group instead of a methoxy group.
Methyl 1-oxaspiro[2.5]octane-2-carboxylate: Lacks the chlorine and methoxy substituents, making it less reactive.
Uniqueness
Methyl 2-chloro-6-methoxy-1-oxaspiro[2.5]octane-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and the development of new compounds .
Properties
Molecular Formula |
C10H15ClO4 |
---|---|
Molecular Weight |
234.67 g/mol |
IUPAC Name |
methyl 2-chloro-6-methoxy-1-oxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C10H15ClO4/c1-13-7-3-5-9(6-4-7)10(11,15-9)8(12)14-2/h7H,3-6H2,1-2H3 |
InChI Key |
VQRLHKKUYZVACQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCC2(CC1)C(O2)(C(=O)OC)Cl |
Origin of Product |
United States |
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